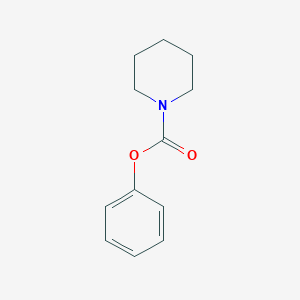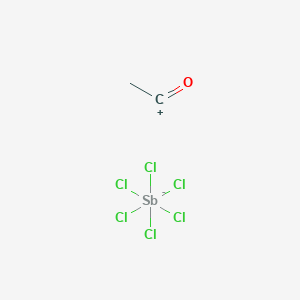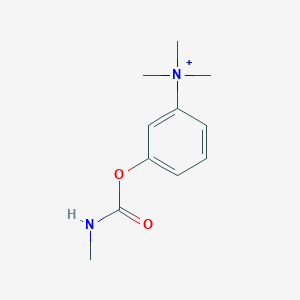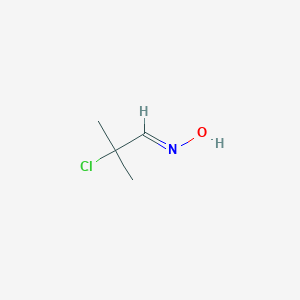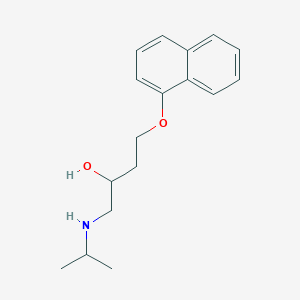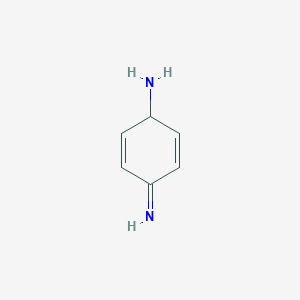
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is also known as the fod ligand, which is the anion of the commercially available 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione . It is a bidentate acetylacetonate ligand prepared from heptafluorobutyric acid (PFBA) and chelates with lanthanides to form Ln (fod) 3 for La = Nd, Sm, Eu, Tb, and Lu .
Synthesis Analysis
The fod ligand is prepared from heptafluorobutyric acid (PFBA) and is used to chelate with lanthanides . Emission-titration spectroscopy has been used to study the formation of adducts of the title complex .Molecular Structure Analysis
The molecular structure of the compound has been determined through various methods, including emission-titration spectroscopy .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it was used as a co-inducer in the production of human γ interferon (HuIFN-γ) and as a beta-diketone chelating agent in the extraction of supercritical carbon dioxide .Physical And Chemical Properties Analysis
The compound is white to light yellow in color and comes in a powder form . It has a melting point of 203-207 °C . It is soluble in organic solvents but insoluble in water .Relevant Papers The relevant papers retrieved do not provide additional information beyond what has already been discussed .
Aplicaciones Científicas De Investigación
Photoluminescence in UV Light Conversion
Europium complexes are known for their ability to convert UV light into visible light, particularly red light. The europium complex with the heptafluoro-diketonate ligand exhibits strong red luminescence upon UV excitation, making it an efficient UV light converter. This property is valuable in applications such as light-emitting diodes (LEDs) and display technologies .
Electroluminescent Devices
The bright red luminescence of Europium complexes is also harnessed in electroluminescent devices. When doped in polymethylmethacrylate (PMMA) films, these complexes can be used in organic light-emitting diodes (OLEDs) to produce bright red light. This application is significant in the development of display and lighting technologies .
Biological Imaging
Due to their luminescent properties, Europium complexes can be used as markers in biological imaging. They can be attached to biological molecules and used to track or image biological processes with high specificity and sensitivity, aiding in medical diagnostics and research .
Sensing Applications
Europium complexes have been utilized in sensor technology. Their luminescent response to various stimuli makes them suitable for detecting environmental changes, chemical presence, or biological activities, contributing to advancements in environmental monitoring and biosensing .
Solar Energy Conversion
The photophysical properties of Europium complexes enable them to play a role in solar energy conversion. They can be used to harvest UV light and convert it into visible light, which can then be utilized in solar cells to enhance their efficiency by broadening the spectrum of light that can be converted into electricity .
Semiconductor Materials
The optical band gaps determined for Europium complexes suggest potential applications in semiconductor materials. These materials are crucial in the fabrication of electronic devices, and Europium complexes could contribute to the development of new types of semiconductors with unique properties .
Mecanismo De Acción
Target of Action
The primary target of Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (also known as Eu[fod]3) is the europium ion (Eu3+) . This compound forms a chelate with lanthanides , which are a group of metallic elements that include europium .
Mode of Action
Eu[fod]3 interacts with its targets through a process known as chelation . It binds to the europium ion, forming a complex . This interaction results in changes to the electronic structure of the europium ion, which can affect its luminescent properties .
Biochemical Pathways
The compound’s luminescent properties have been widely applied in various fields, including sensors , fluorescent lasers , and organic light-emitting diodes . The compound’s ability to emit light upon excitation makes it useful in these applications.
Pharmacokinetics
It is known that the compound is soluble in nonpolar solvents , which could potentially influence its bioavailability.
Result of Action
The primary result of Eu[fod]3’s action is the emission of light. When excited, the compound emits light at a wavelength of approximately 612 nm , corresponding to the red part of the visible spectrum . This property is due to the hypersensitive 5D0→7F2 transition of the europium ion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Eu[fod]3. For instance, the compound’s luminescent properties can be affected by the presence of other ions in the environment . Additionally, the compound’s solubility in nonpolar solvents suggests that its action and stability could be influenced by the polarity of the environment.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione involves the reaction of europium chloride with heptafluoro-2,2-dimethyloctane-3,5-dione in the presence of a suitable solvent.", "Starting Materials": [ "Europium chloride", "Heptafluoro-2,2-dimethyloctane-3,5-dione", "Suitable solvent" ], "Reaction": [ "Dissolve europium chloride in the suitable solvent", "Add heptafluoro-2,2-dimethyloctane-3,5-dione to the solution", "Heat the reaction mixture at a suitable temperature for a suitable time", "Cool the reaction mixture and collect the precipitate", "Wash the precipitate with suitable solvents to remove impurities", "Dry the precipitate to obtain Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione" ] } | |
Número CAS |
17631-68-4 |
Nombre del producto |
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
Fórmula molecular |
C30H30EuF21O6 |
Peso molecular |
1040.5 g/mol |
Nombre IUPAC |
europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
Clave InChI |
IVLFZIQZPTZTBW-UHFFFAOYSA-N |
SMILES isomérico |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Eu+3] |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Eu+3] |
Otros números CAS |
37506-71-1 17631-68-4 |
Sinónimos |
Eu(fod)3 tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6- octanedionato)europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




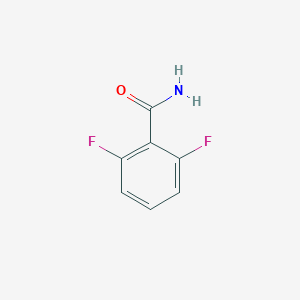

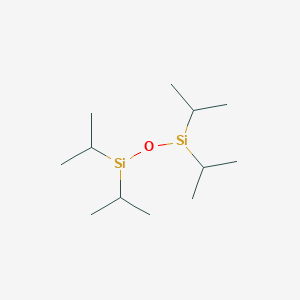

![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)
